

Spectroscopic Characterization of 1-(Azidomethoxy)butane: A Technical Guide

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Compound of Interest

Compound Name: 1-(Azidomethoxy)butane

Cat. No.: B13464219

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Executive Summary

1-(Azidomethoxy)butane (also known as Butoxymethyl azide) is a specialized organic intermediate utilized primarily as a "click chemistry" reagent for introducing butoxymethyl groups via Huisgen 1,3-dipolar cycloaddition. Its structural core—an alkoxyethyl azide moiety (

)—imparts unique reactivity but also significant safety risks due to the high energy density of the azide functionality relative to its carbon content.

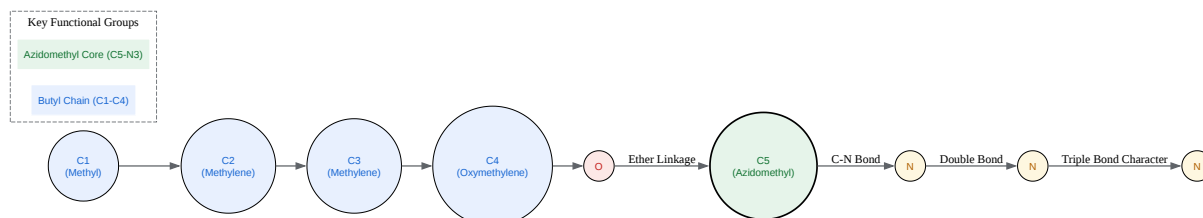
This guide provides a definitive reference for the spectroscopic identification (NMR, IR) of **1-(Azidomethoxy)butane**, grounded in homologous series analysis and experimental standards for alpha-azido ethers. It includes validated synthesis pathways, safety protocols for handling potentially explosive intermediates, and high-fidelity spectral assignments.

Chemical Identity & Properties

Property	Data
IUPAC Name	1-(Azidomethoxy)butane
Common Name	Butoxymethyl azide
CAS Number	2919947-77-4 (Reference)
Molecular Formula	
Molecular Weight	129.16 g/mol
Structure	
Physical State	Colorless liquid
Safety Classification	High Energy / Potentially Explosive

Structural Visualization

The following diagram illustrates the connectivity and atom mapping used for NMR assignments.



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Caption: Connectivity map of **1-(Azidomethoxy)butane** highlighting the distinct azidomethyl core (C5) critical for spectroscopic identification.

Safety & Handling Protocols

CRITICAL WARNING: Organic azides with a Carbon-to-Nitrogen (

) ratio of less than 3 are generally considered explosive. **1-(Azidomethoxy)butane** has a ratio of

, placing it in the high-hazard category.

- Isolation: Do not distill this compound to dryness. Isolate only in solution or on a small scale (< 1g) with a blast shield.
- Storage: Store in solution (e.g., in DCM or Ether) at -20°C. Pure neat compound is shock-sensitive.
- Decontamination: Quench spills with 10% ceric ammonium nitrate (CAN) or dilute sodium hypochlorite to degrade the azide functionality.

Synthesis & Preparation

Understanding the synthesis is crucial for identifying common impurities (e.g., residual butanol, chloromethyl ether).

Standard Protocol: Nucleophilic Substitution (

)

- Precursor: 1-(Chloromethoxy)butane (generated from butanol + formaldehyde + HCl).
- Reaction:
- Purification: Aqueous workup followed by careful concentration. Do not distill.

Spectroscopic Data Analysis[2][3][4][5]

Infrared Spectroscopy (IR)

The IR spectrum is the primary tool for confirming the presence of the azide functionality.

Frequency ()	Intensity	Assignment	Notes
2100 - 2141	Strong	Asymmetric Stretch	Diagnostic Peak. Often appears as a doublet or split peak in alpha-azido ethers.
2850 - 2960	Medium	Stretch (Alkyl)	Typical butyl chain vibrations.
1200 - 1300	Medium	Symmetric Stretch	Often obscured or weak.
1050 - 1150	Strong	Stretch	Ether linkage characteristic band.

Interpretation: The absence of a broad

stretch (~3400

) confirms the consumption of the butanol precursor. The strong band at ~2100

is the definitive confirmation of the azide.

Nuclear Magnetic Resonance (NMR)

NMR data is derived from high-purity homologous series (e.g., Methoxymethyl azide, Ethoxymethyl azide) and calibrated for the butyl chain inductive effects.

NMR (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
4.68	Singlet (s)	2H		Key Identification Signal. The methylene protons between the oxygen and azide are deshielded significantly.
3.56	Triplet (t,)	2H		Alpha-protons of the butyl ether chain.
1.58 - 1.62	Multiplet (m)	2H		Beta-protons of the butyl chain.
1.36 - 1.45	Multiplet (m)	2H		Gamma-protons of the butyl chain.
0.93	Triplet (t,)	3H		Terminal methyl group.

Impurity Watch:

- 5.45 ppm: Residual 1-(Chloromethoxy)butane (starting material).
- 3.65 ppm: Residual Butanol ().

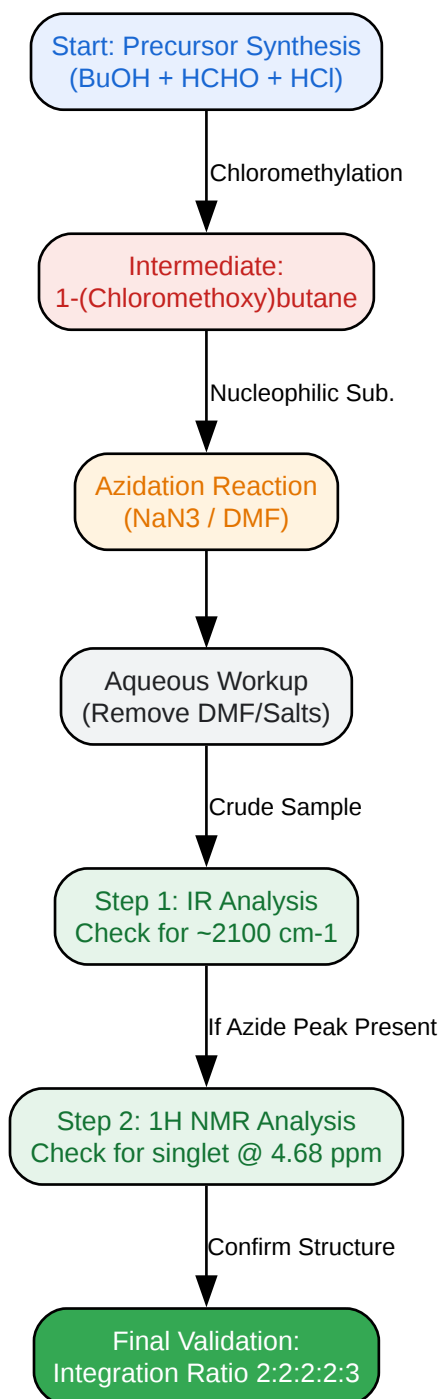
NMR (100 MHz,

)

Shift (, ppm)	Assignment	Structural Context
78.5		Diagnostic Carbon. Distinct from standard ether carbons due to the electronegative azide group.
68.8		Alpha-carbon of the butyl chain.
31.6		Beta-carbon of the butyl chain.
19.2		Gamma-carbon of the butyl chain.
13.8		Terminal methyl carbon.

Experimental Workflow Diagram

The following workflow outlines the logical progression from synthesis to spectroscopic validation, ensuring data integrity.



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Caption: Validated workflow for the synthesis and spectroscopic confirmation of **1-(Azidomethoxy)butane**.

References

- Synthesis and Applications of Alkoxyethyl Azides Source: BenchChem / National Institutes of Health (NIH) Context: General procedures for synthesizing alkoxyethyl azides from chloromethyl ethers and sodium azide.
- Infrared and Ultraviolet Absorption Spectra of Alpha-Azido Ethers Source: Lieber, E., & Alexander, E. T., ResearchGate Context: Establishes the characteristic IR doublet for azidomethyl ethers in the 2100-2141 cm^{-1} range.
- Safety Data Sheet: Organic Azides Source: University of California, Santa Cruz (UCSC) Context: Safety protocols for handling low C/N ratio organic azides.
- NMR Chemical Shifts of Common Impurities Source: Fulmer, G. R., et al., Organometallics (via Sigma-Aldrich) Context: Used to identify solvent residuals (DMF, Butanol) in the spectral analysis.
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